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  • Product: 4-Desmethoxy-4-nitro Omeprazole
  • CAS: 317807-10-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Desmethoxy-4-nitro Omeprazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Desmethoxy-4-nitro Omepr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Desmethoxy-4-nitro Omeprazole, a nitro analogue of the widely recognized proton pump inhibitor, Omeprazole. This document moves beyond a mere recitation of steps, delving into the causal relationships behind experimental choices and furnishing detailed, field-proven protocols. Every aspect of this synthesis is presented to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Rationale and Significance

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, functions by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. The exploration of its analogues, such as 4-Desmethoxy-4-nitro Omeprazole, is driven by the quest for compounds with potentially altered pharmacokinetic profiles, metabolic stability, or novel biological activities. The substitution of the 4-methoxy group on the pyridine ring with a strongly electron-withdrawing nitro group can significantly impact the electronic properties of the molecule, offering a valuable subject for structure-activity relationship (SAR) studies and drug discovery programs.

This guide delineates a logical and efficient synthetic route to 4-Desmethoxy-4-nitro Omeprazole, focusing on the strategic construction of its core benzimidazole and pyridine moieties, their subsequent coupling, and final selective oxidation.

Overall Synthesis Pathway

The synthesis of 4-Desmethoxy-4-nitro Omeprazole is a multi-step process that can be conceptually divided into three key stages:

  • Synthesis of the Benzimidazole Core: Preparation of 5-methoxy-2-mercaptobenzimidazole.

  • Synthesis of the Pyridine Moiety: Elaboration of 2-chloromethyl-3,5-dimethyl-4-nitropyridine.

  • Coupling and Final Oxidation: Condensation of the two core structures to form the sulfide intermediate, followed by a selective oxidation to yield the final sulfoxide product.

Overall Synthesis Pathway cluster_0 Benzimidazole Synthesis cluster_1 Pyridine Synthesis cluster_2 Final Assembly 4-Methoxy-o-phenylenediamine 4-Methoxy-o-phenylenediamine 5-Methoxy-2-mercaptobenzimidazole 5-Methoxy-2-mercaptobenzimidazole 4-Methoxy-o-phenylenediamine->5-Methoxy-2-mercaptobenzimidazole CS2, KOH 4-Desmethoxy-4-nitro_Omeprazole_Sulfide 4-Desmethoxy-4-nitro Omeprazole Sulfide 5-Methoxy-2-mercaptobenzimidazole->4-Desmethoxy-4-nitro_Omeprazole_Sulfide Coupling 3,5-Dimethylpyridine 3,5-Dimethylpyridine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine->3,5-Dimethylpyridine-N-oxide Oxidation 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethylpyridine-N-oxide->3,5-Dimethyl-4-nitropyridine-N-oxide Nitration 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine 3,5-Dimethyl-4-nitropyridine-N-oxide->2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine Rearrangement 2-Chloromethyl-3,5-dimethyl-4-nitropyridine 2-Chloromethyl-3,5-dimethyl-4-nitropyridine 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine->2-Chloromethyl-3,5-dimethyl-4-nitropyridine Chlorination 2-Chloromethyl-3,5-dimethyl-4-nitropyridine->4-Desmethoxy-4-nitro_Omeprazole_Sulfide 4-Desmethoxy-4-nitro_Omeprazole 4-Desmethoxy-4-nitro Omeprazole 4-Desmethoxy-4-nitro_Omeprazole_Sulfide->4-Desmethoxy-4-nitro_Omeprazole Oxidation Pyridine Moiety Synthesis A 3,5-Dimethyl-4-nitropyridine-N-oxide B 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine A->B Acetic Anhydride (Boekelheide Rearrangement) C 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine B->C Hydrolysis (e.g., HCl) D 2-Chloromethyl-3,5-dimethyl-4-nitropyridine C->D Chlorination (e.g., SOCl2)

Caption: Synthesis of the key pyridine intermediate.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

Part A: 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine

  • Heat a mixture of 3,5-dimethyl-4-nitropyridine-N-oxide and acetic anhydride at reflux for several hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully add it to ice water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acetoxymethyl intermediate.

Part B: 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine

  • Dissolve the crude acetoxymethyl intermediate in a suitable solvent (e.g., methanol) and add an acid catalyst (e.g., concentrated HCl).

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Upon completion, cool the reaction and neutralize with a base.

  • Extract the product into an organic solvent, dry, and concentrate to yield the hydroxymethyl derivative.

Part C: 2-Chloromethyl-3,5-dimethyl-4-nitropyridine

  • Dissolve the 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice water and neutralize with a base.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 3: Final Assembly and Oxidation

Step 3.1: Coupling of the Benzimidazole and Pyridine Moieties

This step involves a nucleophilic substitution reaction where the thiolate of 5-methoxy-2-mercaptobenzimidazole displaces the chloride from 2-chloromethyl-3,5-dimethyl-4-nitropyridine to form the sulfide intermediate, 4-Desmethoxy-4-nitro Omeprazole Sulfide.

Causality Behind Experimental Choices:

  • Base: A base such as sodium hydroxide is used to deprotonate the thiol group of the benzimidazole, generating the more nucleophilic thiolate anion.

  • Solvent: A polar solvent system, such as an ethanol/water mixture, is typically used to dissolve the reactants.

Experimental Protocol: Synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide
Reagent Molecular Weight ( g/mol ) Amount (Example) Moles (Example)
5-Methoxy-2-mercaptobenzimidazole180.231.80 g0.01
2-Chloromethyl-3,5-dimethyl-4-nitropyridine200.622.01 g0.01
Sodium Hydroxide40.000.40 g0.01
Ethanol/Water---

Procedure:

  • In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole in an aqueous ethanolic solution of sodium hydroxide.

  • Add a solution of 2-chloromethyl-3,5-dimethyl-4-nitropyridine in ethanol to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40°C) for several hours. [1]4. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-Desmethoxy-4-nitro Omeprazole Sulfide. [2]

Step 3.2: Selective Oxidation to 4-Desmethoxy-4-nitro Omeprazole

The final step is the selective oxidation of the sulfide to the corresponding sulfoxide. It is crucial to control the reaction conditions to prevent over-oxidation to the sulfone byproduct.

Causality Behind Experimental Choices:

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides. [3]The stoichiometry of m-CPBA is critical; approximately one equivalent is used to favor sulfoxide formation.

  • Solvent and Temperature: The reaction is typically carried out in a chlorinated solvent like dichloromethane at low temperatures (e.g., 0°C to room temperature) to enhance selectivity. [4]

Experimental Protocol: Synthesis of 4-Desmethoxy-4-nitro Omeprazole
Reagent Molecular Weight ( g/mol ) Amount (Example) Moles (Example)
4-Desmethoxy-4-nitro Omeprazole Sulfide344.393.44 g0.01
m-CPBA (77%)172.57~2.24 g~0.01
Dichloromethane84.93--

Procedure:

  • Dissolve 4-Desmethoxy-4-nitro Omeprazole Sulfide in dichloromethane and cool the solution to 0°C.

  • Slowly add a solution of m-CPBA in dichloromethane dropwise.

  • Stir the reaction at 0°C and allow it to slowly warm to room temperature while monitoring its progress by TLC.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with a solution of sodium sulfite or sodium thiosulfate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 4-Desmethoxy-4-nitro Omeprazole.

Conclusion

The synthesis of 4-Desmethoxy-4-nitro Omeprazole presented herein is a robust and logical pathway that relies on well-established chemical transformations. By understanding the rationale behind each experimental choice, researchers can confidently approach the synthesis of this and other related analogues. The provided protocols offer a solid foundation for laboratory execution, and with careful attention to reaction conditions and purification techniques, high-purity 4-Desmethoxy-4-nitro Omeprazole can be successfully obtained for further investigation.

References

  • Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. (2025). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
  • Wang, Y., et al. (2020). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2015). Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. CN101648912B.
  • Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

  • Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2015). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. CN104557693A.
  • Chengdu Angde Pharmaceutical Co., Ltd. (2023). A preparation method of omeprazole sulfide. CN116410178B.
  • Patel, D. J., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Herkert, T., et al. (2018). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. [Link]

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  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
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  • Korea Institute of Science and Technology. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. WO2001062719A1.
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  • SynZeal. (n.d.). Omeprazole Impurities. [Link]

  • Herkert, T., et al. (2018). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. PubMed. [Link]

  • PubChem. (n.d.). 4-Desmethoxy-4-nitro Omeprazole Sulfide. National Institutes of Health. [Link]

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  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

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Exploratory

An In-depth Technical Guide to the Formation Mechanism of 4-Desmethoxy-4-nitro Omeprazole in Omeprazole Synthesis

Abstract The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, directly impacting the safety and efficacy of the final drug product. Omeprazole, a widely used proton pump...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, directly impacting the safety and efficacy of the final drug product. Omeprazole, a widely used proton pump inhibitor, is synthesized through a multi-step process where the potential for impurity formation must be rigorously understood and controlled. This technical guide provides an in-depth analysis of the formation mechanism of a specific, non-pharmacopoeial impurity: 4-Desmethoxy-4-nitro Omeprazole. We will explore the causality of its formation, rooted in the raw material supply chain, detail the reaction pathway, and present a validated protocol for its synthesis as a reference standard. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical quality.

Introduction: The Imperative of Purity in Omeprazole Synthesis

Omeprazole is a benzimidazole derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.[1] Its synthesis is a cornerstone of gastrointestinal pharmacotherapy. However, like any complex organic synthesis, the process is susceptible to the formation of impurities. These can arise from starting materials, intermediates, side reactions, or degradation.[2]

The impurity known as 4-Desmethoxy-4-nitro Omeprazole (Chemical Name: 2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole) presents a unique challenge.[3][4] Its name reveals a critical structural deviation from the parent molecule: the methoxy group at the 4-position of the pyridine ring is replaced by a nitro group. Understanding the origin of this impurity is not merely an academic exercise; it is fundamental to developing robust control strategies in the manufacturing process to ensure the purity and safety of the final API.

Context: The Standard Synthetic Pathway to Omeprazole

To comprehend the origin of an impurity, one must first master the intended reaction. The most common industrial synthesis of omeprazole involves two primary stages:

  • Nucleophilic Substitution (Sulfide Formation): This step involves the condensation of 5-methoxy-2-mercaptobenzimidazole (KSM-1) with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (KSM-2). The thiol group of the benzimidazole acts as a nucleophile, displacing the chloride on the pyridine moiety to form the sulfide intermediate, often referred to as Ufiprazole or Omeprazole Sulfide.[2]

  • Oxidation (Sulfoxide Formation): The sulfide intermediate is then carefully oxidized to the corresponding sulfoxide, which is omeprazole. This transformation requires a controlled oxidation to prevent the formation of the over-oxidized sulfone impurity. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

This established pathway is designed to couple the benzimidazole and pyridine rings and then introduce the chiral sulfoxide center essential for the drug's activity.

Core Mechanism: Formation of 4-Desmethoxy-4-nitro Omeprazole

Contrary to being a degradation product or a side-reaction involving the intended reactants, the formation of 4-Desmethoxy-4-nitro Omeprazole is a direct consequence of an impure starting material . The impurity originates from the presence of 2-chloromethyl-3,5-dimethyl-4-nitropyridine within the key starting material, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

The nitrated pyridine analogue, when present, participates in the synthesis in the exact same manner as its methoxylated counterpart, leading to the formation of the corresponding nitrated final product.

The Causality: A Starting Material Impurity

The nitration of pyridine rings is a challenging electrophilic aromatic substitution, often requiring harsh conditions due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation in acidic media.[7][8] However, the synthesis of the pyridine starting material itself may involve nitrating agents or conditions that can lead to the formation of the 4-nitro analogue as a by-product. If this impurity is not adequately removed during the purification of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, it will inevitably be carried forward into the omeprazole synthesis.

Reaction Pathway

The formation mechanism mirrors the primary omeprazole synthesis, proceeding in two distinct steps:

  • Step 1: Formation of 4-Desmethoxy-4-nitro Omeprazole Sulfide: The deprotonated 5-methoxy-2-mercaptobenzimidazole nucleophilically attacks the 2-chloromethyl-3,5-dimethyl-4-nitropyridine impurity. This reaction proceeds via an SN2 mechanism to form the sulfide intermediate, 4-Desmethoxy-4-nitro Omeprazole Sulfide.[1][9]

  • Step 2: Oxidation to the Final Impurity: This sulfide intermediate undergoes oxidation at the sulfur atom, identical to the main reaction. The use of an oxidizing agent like m-CPBA converts the sulfide to a sulfoxide, yielding the final 4-Desmethoxy-4-nitro Omeprazole impurity.[6]

The following diagram illustrates this mechanistic pathway.

G cluster_0 Step 1: Sulfide Formation (SN2) cluster_1 Step 2: Oxidation KSM1 5-methoxy-2-mercaptobenzimidazole (Nucleophile) Intermediate 4-Desmethoxy-4-nitro Omeprazole Sulfide KSM1->Intermediate Base (e.g., NaOH) KSM2_impurity 2-chloromethyl-3,5-dimethyl-4-nitropyridine (Impurity in Starting Material) KSM2_impurity->Intermediate Final_Impurity 4-Desmethoxy-4-nitro Omeprazole Intermediate->Final_Impurity Oxidizing Agent (e.g., m-CPBA)

Caption: Formation pathway of 4-Desmethoxy-4-nitro Omeprazole.

Data Summary: Physicochemical Properties

A clear comparison of the target molecule and the impurity underscores the importance of analytical differentiation.

PropertyOmeprazole (API)4-Desmethoxy-4-nitro Omeprazole (Impurity)
Chemical Name 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole[3]
Molecular Formula C₁₇H₁₉N₃O₃SC₁₆H₁₆N₄O₄S[3]
Molecular Weight 345.42 g/mol 360.39 g/mol [3]
Key Pyridine Precursor 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine2-chloromethyl-3,5-dimethyl-4-nitro pyridine

Experimental Protocol: Synthesis of 4-Desmethoxy-4-nitro Omeprazole Reference Standard

To accurately quantify this impurity in omeprazole batches, a pure reference standard is required. The following protocol describes a self-validating workflow for its synthesis.

G cluster_A Part A: Sulfide Synthesis cluster_B Part B: Oxidation cluster_C Part C: Characterization A1 1. Dissolve 5-methoxy-2-mercaptobenzimidazole and NaOH in ethanol/water. A2 2. Add 2-chloromethyl-3,5-dimethyl-4-nitropyridine dropwise at room temperature. A1->A2 A3 3. Heat reaction mixture to 50-60°C and monitor by TLC/HPLC. A2->A3 A4 4. Cool, precipitate product with water, filter, and dry the sulfide intermediate. A3->A4 B1 5. Dissolve sulfide intermediate in dichloromethane and cool to 0-5°C. A4->B1 Proceed with dried intermediate B2 6. Add m-CPBA solution dropwise, maintaining low temperature. B1->B2 B3 7. Quench reaction, wash with base, and dry the organic layer. B2->B3 B4 8. Evaporate solvent and purify crude product via column chromatography. B3->B4 C1 9. Confirm structure and purity using HPLC, LC-MS, and NMR. B4->C1 Analyze purified solid

Caption: Experimental workflow for synthesis of the reference standard.

Step-by-Step Methodology

Part A: Synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methoxy-2-mercaptobenzimidazole (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • Addition: Slowly add a solution of 2-chloromethyl-3,5-dimethyl-4-nitropyridine (1 equivalent) in ethanol to the flask at ambient temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add water to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum to yield the crude sulfide intermediate.

Part B: Oxidation to 4-Desmethoxy-4-nitro Omeprazole

  • Setup: Dissolve the dried sulfide intermediate from Part A in a suitable solvent such as dichloromethane or chloroform in a flask and cool the solution to 0-5°C using an ice bath.

  • Oxidation: Prepare a solution of m-CPBA (1.1 equivalents) in the same solvent. Add the m-CPBA solution dropwise to the cooled sulfide solution, ensuring the temperature does not exceed 5°C to minimize over-oxidation to the sulfone.

  • Work-up: After the reaction is complete (as monitored by TLC/HPLC), quench the excess m-CPBA with a reducing agent like sodium thiosulfate solution. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to obtain pure 4-Desmethoxy-4-nitro Omeprazole.

Part C: Analytical Characterization

  • Confirmation: The identity and purity of the final compound must be rigorously confirmed.

    • HPLC: Use a validated method for omeprazole and its impurities to determine the retention time and purity.[10][11]

    • Mass Spectrometry (MS): Confirm the molecular weight (360.39 g/mol ).

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure, ensuring the absence of the methoxy signal and the presence of signals corresponding to the nitrated pyridine ring.

Conclusion and Control Strategy

The formation of 4-Desmethoxy-4-nitro Omeprazole is not a flaw in the core synthetic process but a direct result of raw material contamination. This understanding dictates a clear and effective control strategy focused on the point of origin.

  • Supplier Qualification: Implement stringent qualification programs for suppliers of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

  • Raw Material Testing: A validated analytical method, such as HPLC, must be in place to test every incoming batch of this starting material for the presence of its 4-nitro analogue. A strict limit must be established and enforced.

  • Impurity Profiling: The final omeprazole API should be profiled to ensure that the level of 4-Desmethoxy-4-nitro Omeprazole is below the reporting and identification thresholds set by regulatory bodies like the ICH.

By focusing control on the raw material, manufacturers can effectively prevent the formation of this impurity, ensuring the consistent production of high-quality, safe, and effective omeprazole.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Almar-Pérez, L., et al. (2010). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 54(9), 3747–3754. [Link]

  • Kolychev, E. S., et al. (2020). Method for determining omeprazole impurity components.
  • Various Authors. (2018-2025). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. ResearchGate. [Link]

  • GLP Pharma Standards. (n.d.). 4-Desmethoxy-4-nitro Omeprazole. Retrieved January 27, 2026. [Link]

  • CN107382963A. (2017). A kind of preparation method of Omeprazole impurity.
  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved January 27, 2026. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 317807-10-6 4-Desmethoxy-4-nitro Omeprazole Impurity. Retrieved January 27, 2026. [Link]

  • Reddy, G. S., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved January 27, 2026. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Desmethoxy-4-nitro Omeprazole Sulfide. PubChem Compound Database. Retrieved January 27, 2026. [Link]

  • Li, Y., et al. (2003). Role of nitric oxide in omeprazole protection of the gastric mucosa in rats. World Journal of Gastroenterology, 9(12), 2824-7. [Link]

  • Balanna, K., & Studer, A. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]

  • Bakke, J. M., et al. (2001). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Domingo, L. R., et al. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. [Link]

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Protocols & Analytical Methods

Method

Application of 4-Desmethoxy-4-nitro Omeprazole in Pharmaceutical Quality Control: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Desmethoxy-4-nitro Omeprazole as a reference standard in the pharmaceutical q...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Desmethoxy-4-nitro Omeprazole as a reference standard in the pharmaceutical quality control (QC) of Omeprazole. This guide details the significance of impurity profiling, the physicochemical properties of this specific impurity, and robust analytical protocols for its identification and quantification.

Introduction: The Critical Role of Impurity Profiling in Omeprazole Quality Control

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1] The manufacturing process of an active pharmaceutical ingredient (API) like Omeprazole can lead to the formation of various process-related impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, their diligent identification, quantification, and control are mandated by regulatory agencies worldwide.[2][3]

4-Desmethoxy-4-nitro Omeprazole is a known potential process-related impurity that can arise during the synthesis of Omeprazole, particularly in synthetic routes that utilize a nitropyridine intermediate.[4][5] Its structure is closely related to the active molecule, making its separation and quantification a critical aspect of quality control. The availability of a well-characterized reference standard for 4-Desmethoxy-4-nitro Omeprazole is paramount for the development and validation of analytical methods to ensure the purity and safety of Omeprazole.

Physicochemical Characterization of 4-Desmethoxy-4-nitro Omeprazole

A thorough understanding of the physicochemical properties of an impurity reference standard is fundamental to its application in analytical methodologies.

PropertyValueSource
Chemical Name 2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole[6][7]
Synonyms 5-Methoxy-2-{[(4-nitro-3,5-dimethyl-pyridine-2-yl)methyl]sulfinyl}-1H-benzimidazole[6]
CAS Number 317807-10-6[6][7]
Molecular Formula C₁₆H₁₆N₄O₄S[6][7]
Molecular Weight 360.39 g/mol [6][7]
Appearance Typically a solid powder[8]
Storage 2-8°C, protected from light[7]

The presence of the nitro group and the sulfinyl functional group are key chromophores that allow for sensitive UV detection in chromatographic methods. The overall polarity and molecular weight of the molecule dictate its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis and Formation Pathway

The presence of 4-Desmethoxy-4-nitro Omeprazole as a process-related impurity is linked to specific synthetic routes of Omeprazole. One common pathway involves the nitration of a pyridine N-oxide precursor. In this route, 3,5-lutidine N-oxide undergoes nitration to form 4-nitro-3,5-dimethylpyridine N-oxide.[4] This intermediate is then further functionalized and coupled with the benzimidazole moiety. Incomplete methoxylation of the 4-nitro group on the pyridine ring before or after the coupling and oxidation steps can lead to the formation of 4-Desmethoxy-4-nitro Omeprazole.

G A 3,5-Lutidine N-Oxide B Nitration (HNO₃/H₂SO₄) A->B C 4-Nitro-3,5-dimethyl- pyridine N-oxide B->C D Functionalization & Coupling with Benzimidazole moiety C->D G Methoxylation C->G Main Reaction E Incomplete Methoxylation D->E Side Reaction F 4-Desmethoxy-4-nitro Omeprazole (Impurity) E->F H Omeprazole Synthesis Intermediates G->H I Final Synthesis Steps H->I J Omeprazole (API) I->J

Figure 1: Simplified schematic of a potential formation pathway for 4-Desmethoxy-4-nitro Omeprazole during Omeprazole synthesis.

Understanding this pathway is crucial for process optimization to minimize the formation of this impurity and for designing appropriate analytical control strategies.

Analytical Application and Protocols

4-Desmethoxy-4-nitro Omeprazole is primarily used as a reference standard for the identification and quantification of this impurity in Omeprazole drug substance and drug product. This is typically achieved using a validated stability-indicating HPLC method.

Proposed HPLC Method for Impurity Profiling

The following proposed RP-HPLC method is based on established methods for Omeprazole and its related substances and is designed to achieve separation of 4-Desmethoxy-4-nitro Omeprazole from the API and other potential impurities.[3][9]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.3 with triethylamine)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for the moderately polar Omeprazole and its impurities.

  • Phosphate Buffer (pH 7.3): Omeprazole is acid-labile, and a neutral to slightly alkaline pH is necessary to prevent on-column degradation.[10]

  • Acetonitrile: A common organic modifier in reversed-phase chromatography that provides good peak shape and resolution for this class of compounds.

  • Gradient Elution: Necessary to elute both the more polar and less polar impurities within a reasonable run time while maintaining good resolution from the main Omeprazole peak.

  • UV Detection at 280 nm: A wavelength at which both Omeprazole and 4-Desmethoxy-4-nitro Omeprazole exhibit significant absorbance, allowing for sensitive detection.

Protocol for System Suitability

System suitability testing is essential to ensure the chromatographic system is performing adequately.

  • Prepare a System Suitability Solution: Accurately weigh and dissolve appropriate amounts of Omeprazole reference standard and 4-Desmethoxy-4-nitro Omeprazole reference standard in the mobile phase to obtain a solution containing approximately 0.5 mg/mL of Omeprazole and 0.005 mg/mL of 4-Desmethoxy-4-nitro Omeprazole.

  • Inject the Solution: Make at least five replicate injections of the system suitability solution.

  • Evaluate Parameters:

    • The resolution between the Omeprazole peak and the 4-Desmethoxy-4-nitro Omeprazole peak should be not less than 2.0.

    • The tailing factor for the Omeprazole peak should be not more than 2.0.

    • The relative standard deviation (RSD) for the peak area of Omeprazole from the replicate injections should be not more than 2.0%.

Protocol for Quantification of 4-Desmethoxy-4-nitro Omeprazole

This protocol outlines the steps for the quantification of 4-Desmethoxy-4-nitro Omeprazole in an Omeprazole API sample.

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a suitable amount of 4-Desmethoxy-4-nitro Omeprazole reference standard in the mobile phase to obtain a solution with a known concentration of approximately 0.001 mg/mL.

  • Test Solution: Accurately weigh and dissolve approximately 25 mg of the Omeprazole API sample in 25.0 mL of the mobile phase.

Chromatographic Procedure:

  • Inject equal volumes (e.g., 10 µL) of the Standard Solution and the Test Solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Identify the peak corresponding to 4-Desmethoxy-4-nitro Omeprazole in the chromatogram of the Test Solution by comparing its retention time with that of the peak in the chromatogram of the Standard Solution.

Calculation:

Calculate the percentage of 4-Desmethoxy-4-nitro Omeprazole in the Omeprazole API sample using the following formula:

% Impurity = (Area_impurity_test / Area_standard) * (Conc_standard / Conc_test) * 100

Where:

  • Area_impurity_test is the peak area of 4-Desmethoxy-4-nitro Omeprazole in the Test Solution.

  • Area_standard is the peak area of 4-Desmethoxy-4-nitro Omeprazole in the Standard Solution.

  • Conc_standard is the concentration of 4-Desmethoxy-4-nitro Omeprazole in the Standard Solution (in mg/mL).

  • Conc_test is the concentration of the Omeprazole sample in the Test Solution (in mg/mL).

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Omeprazole API B Dissolve in Mobile Phase (Test Solution) A->B F Inject Test Solution B->F C Weigh 4-Desmethoxy-4-nitro Omeprazole RS D Dissolve in Mobile Phase (Standard Solution) C->D E Inject Standard Solution D->E G Acquire Chromatograms E->G F->G H Identify Impurity Peak by Retention Time G->H I Measure Peak Areas H->I J Calculate % Impurity I->J

Figure 2: Workflow for the quantification of 4-Desmethoxy-4-nitro Omeprazole in Omeprazole API.

Method Validation and Regulatory Context

The proposed analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

According to ICH Q3A(R2) guidelines, impurities in new drug substances are to be controlled. For unidentified impurities, the threshold for reporting is typically 0.05%, and for identification is 0.10% or a daily intake of 1.0 mg, whichever is lower.[2] As 4-Desmethoxy-4-nitro Omeprazole is a known and structurally characterized impurity, it should be treated as a "specified impurity" with an appropriate acceptance criterion in the Omeprazole specification, justified by toxicological data or its levels in relevant clinical batches.

Conclusion

The effective control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. 4-Desmethoxy-4-nitro Omeprazole serves as a critical reference standard for ensuring the purity of Omeprazole. The application of a well-characterized reference standard in a validated, stability-indicating HPLC method allows for the accurate identification and quantification of this impurity, thereby contributing to the overall safety and quality of the final drug product. This technical guide provides a framework for the implementation of such quality control strategies in a regulated pharmaceutical environment.

References

  • Al-Ghannam, S. M. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 157-251). Elsevier.
  • Saini, S., Kumar, A., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Malik, T. A., Ashfaq, K. M., Chauhdry, A. H., Shafiq, M., Aslam, M., & Akhtar, M. S. (2012). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. International Journal of Pharmaceutical Chemistry, 2(4), 126-128.
  • ResearchGate. (n.d.). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Ciurba, A., Hancu, G., & Tóth, G. (2014). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of the Serbian Chemical Society, 79(11), 1345-1354.
  • GLP Pharma Standards. (n.d.). 4-Desmethoxy-4-nitro Omeprazole. Retrieved from [Link]

  • Ahmadi, A., Ebrahimi, P., & Kebriaeezadeh, A. (2010). Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma. Iranian Journal of Pharmaceutical Research, 9(4), 355-363.
  • Google Patents. (n.d.). Intermediates for the preparation of omeprazole.
  • European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances. Retrieved from [Link]

  • Grzegorz, Z., & Elzbieta, B. (2011). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 753-757.
  • Ju, H. D., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Dadashzadeh, S., Vali, A. M., & Dehghan, M. H. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Iranian Journal of Pharmaceutical Research, 9(4), 355-363.
  • Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-542.
  • Kim, H. Y., Yun, H. Y., & Lee, J. I. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(23), 4344.
  • European Patent Office. (n.d.). Intermediates for the preparation of omeprazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H, s), δ 3.72 (3H, s), δ 3.86 (3H, d), δ 4.88 (2H, s), δ 6.95 (1H, s), δ 7.18 (1H, s), δ 7.53 (1H, s), δ 8.16 (1H, s), δ 12.36 (1H, s). Retrieved from [Link]

  • Justia Patents. (n.d.). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2003). Reversed-Phase High Performance Liquid Chromatographic Method for the Determination of Lansoprazole, Omeprazole and Pantoprazole Sodium Sesquihydrate in Presence of Their Acid-Induced Degradation Products. Il Farmaco, 58(9), 857-865.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of 4-Desmethoxy-4-nitro Omeprazole Reference Material

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Desmethoxy-4-nitro Omeprazole. This compound is a critical reference mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Desmethoxy-4-nitro Omeprazole. This compound is a critical reference material for analytical and quality control purposes in the pharmaceutical industry. Achieving a high yield and purity of this non-pharmacopeial impurity is often challenging. This document provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during its synthesis. The protocols and insights provided are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Core Synthesis Strategy

The synthesis of 4-Desmethoxy-4-nitro Omeprazole typically follows a two-step process:

  • Thioether Formation: A nucleophilic substitution reaction between a substituted benzimidazole and a substituted pyridine.

  • Oxidation: A controlled oxidation of the resulting thioether to the corresponding sulfoxide.

The logical workflow for this synthesis is depicted below.

cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 5-Methoxy-2-mercaptobenzimidazole C Thioether Intermediate (4-Desmethoxy-4-nitro omeprazole sulfide) A->C NaOH, Solvent B 2-Chloromethyl-3,5-dimethyl- 4-nitropyridine HCl B->C D Thioether Intermediate E 4-Desmethoxy-4-nitro Omeprazole D->E Oxidizing Agent (e.g., m-CPBA) Dichloromethane F Sulfone Byproduct (Over-oxidation) E->F Excess Oxidant/ High Temperature

Caption: Overall workflow for the synthesis of 4-Desmethoxy-4-nitro Omeprazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Thioether Intermediate Incomplete deprotonation of the mercaptobenzimidazole.Ensure the use of a strong enough base (e.g., NaOH, KOH) and adequate reaction time for complete thiolate formation.[1]
Instability of the chloromethylpyridine starting material.Use fresh or properly stored 2-chloromethyl-3,5-dimethyl-4-nitropyridine HCl. This reagent can be sensitive to moisture and heat.
Side reactions, such as dimerization of the mercaptobenzimidazole.Maintain a controlled temperature during the reaction, typically at or below room temperature, to minimize side reactions.[2]
Incomplete Oxidation to Sulfoxide Insufficient amount of oxidizing agent.Carefully calculate the stoichiometry of the oxidizing agent (e.g., m-CPBA). A slight excess (1.05-1.1 equivalents) is often optimal.
Low reaction temperature or insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Over-oxidation to Sulfone Byproduct Excess oxidizing agent.Add the oxidizing agent portion-wise to the reaction mixture to maintain better control over the reaction.
High reaction temperature.The oxidation step is exothermic. Maintain a low temperature (e.g., 0-5 °C) to prevent over-oxidation.[3]
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants in the initial coupling step to ensure complete conversion of the limiting reagent.
Formation of closely related impurities.Utilize column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. High-Performance Liquid Chromatography (HPLC) can be used for analytical assessment of purity.
Product instability.Nitro-substituted benzimidazoles can be sensitive to light and heat. Store the purified product under inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in the pyridine ring?

The nitro group is a strong electron-withdrawing group. Its presence deactivates the pyridine ring towards electrophilic substitution but can influence the reactivity of the adjacent methyl groups. In the context of this synthesis, it is a key structural feature of the target reference material.

Q2: Which oxidizing agents are suitable for the conversion of the thioether to the sulfoxide?

Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidizing agent for this transformation due to its selectivity for sulfide oxidation.[2][3] Other reagents like hydrogen peroxide in the presence of a catalyst (e.g., sodium molybdate) can also be employed, but reaction conditions need to be carefully optimized to avoid over-oxidation.[4]

Q3: How can I monitor the progress of the oxidation reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The thioether, sulfoxide (product), and sulfone (byproduct) will have different retention factors (Rf values). A suitable mobile phase would be a mixture of ethyl acetate and hexane.

Q4: What are the key safety precautions to consider during this synthesis?

  • m-CPBA: is a potentially explosive solid and should be handled with care. Avoid grinding it and store it in a cool, dry place.

  • Solvents: Dichloromethane and other organic solvents are volatile and flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: Can this protocol be adapted for the synthesis of other omeprazole analogs?

Yes, the general two-step methodology of thioether formation followed by oxidation is a versatile approach for synthesizing a variety of omeprazole analogs.[3][5] The specific starting materials (substituted benzimidazoles and pyridines) would need to be changed to obtain the desired analog.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Desmethoxy-4-nitro omeprazole sulfide (Thioether Intermediate)

This procedure details the coupling reaction to form the thioether intermediate.

Materials:

  • 5-Methoxy-2-mercaptobenzimidazole

  • 2-Chloromethyl-3,5-dimethyl-4-nitropyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-2-mercaptobenzimidazole in a mixture of ethanol and water.

  • Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the mercaptobenzimidazole is fully dissolved and the sodium salt is formed.

  • In a separate container, dissolve 2-chloromethyl-3,5-dimethyl-4-nitropyridine hydrochloride in ethanol.

  • Slowly add the pyridine solution to the mercaptobenzimidazole salt solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum to obtain the thioether intermediate.

Protocol 2: Synthesis of 4-Desmethoxy-4-nitro Omeprazole (Oxidation)

This protocol describes the final oxidation step to yield the target compound.

Materials:

  • 4-Desmethoxy-4-nitro omeprazole sulfide (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the thioether intermediate in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.05-1.1 equivalents of m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the thioether solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the excess m-CPBA by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 4-Desmethoxy-4-nitro Omeprazole.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
4-Desmethoxy-4-nitro OmeprazoleC16H16N4O4S360.39317807-10-6
4-Desmethoxy-4-nitro omeprazole sulfideC16H16N4O3S344.39142885-91-4

Data sourced from Simson Pharma Limited and Pharmaffiliates.[6]

Visualization of Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

Start Synthesis Start Step1 Step 1: Thioether Formation Start->Step1 Check1 Low Yield? Step1->Check1 Troubleshoot1 Check Base Stoichiometry Verify Reagent Purity Control Temperature Check1->Troubleshoot1 Yes Step2 Step 2: Oxidation Check1->Step2 No Troubleshoot1->Step1 Check2 Incomplete Reaction or Over-oxidation? Step2->Check2 Troubleshoot2 Adjust Oxidant Amount Control Temperature Monitor with TLC Check2->Troubleshoot2 Yes Purification Purification Check2->Purification No Troubleshoot2->Step2 Check3 Purity Issues? Purification->Check3 Troubleshoot3 Optimize Chromatography Proper Product Storage Check3->Troubleshoot3 Yes End High Purity Product Check3->End No Troubleshoot3->Purification

Caption: Troubleshooting workflow for the synthesis of 4-Desmethoxy-4-nitro Omeprazole.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • Bambeke, F., et al. (2004). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(11), 4421-4424.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Retrieved from [Link]

  • Al-Badr, A. A. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 153-217). Elsevier.
  • Google Patents. (n.d.). Process for preparation of omeprazole.
  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining omeprazole impurity components.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). List and structure of omeprazole impurities. Retrieved from [Link]

  • El Alami, A., et al. (2024). Review of synthesis process of nitrobenzimidazole derivatives.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Low-Level Detection of 4-Desmethoxy-4-nitro Omeprazole

Welcome to the dedicated resource center for the analytical challenges surrounding the low-level detection of 4-Desmethoxy-4-nitro Omeprazole. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource center for the analytical challenges surrounding the low-level detection of 4-Desmethoxy-4-nitro Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement. Here, we will move beyond standard protocols to explore the causality behind experimental choices, ensuring your methods are not only accurate but also robust and reliable.

Introduction: The Significance of 4-Desmethoxy-4-nitro Omeprazole

4-Desmethoxy-4-nitro Omeprazole is a potential impurity in the synthesis of Omeprazole, a widely used proton pump inhibitor.[1] The stringent safety and efficacy standards in the pharmaceutical industry necessitate the precise detection and quantification of such impurities, even at trace levels.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6] This guide will equip you with the necessary knowledge to develop and troubleshoot highly sensitive analytical methods for this specific compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered during the low-level detection of 4-Desmethoxy-4-nitro Omeprazole.

Q1: What are the primary challenges in achieving low-level detection of 4-Desmethoxy-4-nitro Omeprazole?

A1: The primary challenges include:

  • Low Concentration: The impurity is often present at very low levels, requiring highly sensitive analytical techniques.

  • Matrix Effects: The drug substance (Omeprazole) and other excipients can interfere with the detection of the impurity.

  • Chromatographic Resolution: Achieving baseline separation between Omeprazole, its other related compounds, and 4-Desmethoxy-4-nitro Omeprazole can be difficult.

  • Analyte Stability: Omeprazole and its impurities can be unstable under certain conditions, such as acidic pH, which can impact the accuracy of the analysis.[7]

Q2: Which analytical technique is most suitable for this analysis?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and effective method for the analysis of Omeprazole and its related substances.[8][9][10] For even lower detection limits and higher specificity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[11][12][13] LC-MS/MS provides the sensitivity and selectivity needed to quantify trace-level impurities in complex matrices.

Q3: How can I improve the sensitivity of my HPLC-UV method?

A3: To enhance sensitivity, consider the following:

  • Wavelength Optimization: Ensure you are using the optimal wavelength for the detection of 4-Desmethoxy-4-nitro Omeprazole, which may differ from that of Omeprazole. A diode array detector (DAD) or photodiode array (PDA) detector can be invaluable for determining the optimal wavelength.

  • Mobile Phase Composition: Adjusting the pH and organic modifier of the mobile phase can improve peak shape and, consequently, sensitivity.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.

  • Column Chemistry: Utilizing a high-efficiency column with a smaller particle size (e.g., UPLC technology) can lead to sharper peaks and improved sensitivity.[1]

Q4: What are the critical parameters to consider when developing an LC-MS/MS method?

A4: For LC-MS/MS method development, focus on:

  • Ionization Source: Electrospray ionization (ESI) is typically used for Omeprazole and its impurities. Optimization of source parameters (e.g., capillary voltage, gas flow, temperature) is crucial.

  • Multiple Reaction Monitoring (MRM): Selecting the appropriate precursor and product ion transitions for both the analyte and an internal standard is key to achieving high selectivity and sensitivity.

  • Chromatographic Separation: Even with the selectivity of MS/MS, good chromatographic separation is important to minimize ion suppression from the matrix.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can significantly impact the accuracy of integration and quantification.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Secondary Interactions The analyte may be interacting with active sites on the column packing material. Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the sample concentration or injection volume.
Column Contamination Buildup of contaminants on the column can lead to peak tailing. Solution: Wash the column with a strong solvent or replace the column if necessary.

Experimental Workflow for Troubleshooting Poor Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

Guide 2: Inadequate Sensitivity / High Limit of Detection (LOD)

Achieving the required low-level detection is often a primary goal.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Suboptimal Wavelength (UV) The selected UV wavelength may not be at the absorbance maximum of the impurity. Solution: Use a DAD/PDA detector to determine the optimal wavelength. A wavelength of 280 nm is often used for omeprazole and its related substances.[8][9][14]
Inefficient Ionization (MS) The ionization source parameters may not be optimized for the analyte. Solution: Perform a source tuning and optimization experiment for 4-Desmethoxy-4-nitro Omeprazole.
Ion Suppression (MS) Co-eluting matrix components can suppress the ionization of the target analyte. Solution: Improve chromatographic separation to move the analyte peak away from interfering compounds. Consider using a more effective sample preparation technique to remove matrix components.
Inappropriate Sample Diluent The sample diluent may not be compatible with the mobile phase, causing peak distortion. Solution: Use the initial mobile phase composition as the sample diluent.

Sample Preparation Workflow for Enhanced Sensitivity:

Sample_Prep_Workflow Start Sample Weighing Dissolution Dissolution in appropriate solvent (e.g., Methanol/Acetonitrile) Start->Dissolution Dilution Dilution with mobile phase Dissolution->Dilution SPE Solid Phase Extraction (SPE) (Optional, for complex matrices) Dilution->SPE Filtration Filtration through 0.22 µm filter Dilution->Filtration Direct Analysis SPE->Filtration Cleaned Sample Analysis LC-MS/MS or HPLC-UV Analysis Filtration->Analysis

Caption: Sample preparation workflow for low-level analysis.

Detailed Experimental Protocols

The following are example protocols that can be adapted and optimized for your specific instrumentation and requirements.

Protocol 1: HPLC-UV Method for the Determination of 4-Desmethoxy-4-nitro Omeprazole

This method is a starting point and should be validated according to ICH guidelines.[1]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05M Potassium Phosphate Monobasic buffer
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh and transfer about 25 mg of Omeprazole sample into a 25 mL volumetric flask.

  • Add about 15 mL of diluent (Mobile Phase A:Mobile Phase B, 80:20 v/v) and sonicate to dissolve.

  • Make up to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Protocol 2: LC-MS/MS Method for Low-Level Quantification

This protocol provides a framework for developing a highly sensitive LC-MS/MS method.

Parameter Condition
Column UPLC C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analyte retention
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of a standard solution of 4-Desmethoxy-4-nitro Omeprazole.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[15] Omeprazole is known to be unstable in acidic conditions and susceptible to oxidation.[7][16]

  • Acid Hydrolysis: 0.1 N HCl at room temperature.

  • Base Hydrolysis: 0.1 N NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 105 °C.

  • Photolytic Degradation: UV light (254 nm).

The results of these studies will help in identifying potential degradation products and ensuring that the analytical method can separate them from the main analyte and other impurities.[15]

References

  • RU2726320C1 - Method for determining omeprazole impurity components - Google Patents.
  • Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC - Der Pharma Chemica. Available from: [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column - ResearchGate. Available from: [Link]

  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC - NIH. Available from: [Link]

  • (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs - ResearchGate. Available from: [Link]

  • Analytical methodologies for the determination of omeprazole: an overview - PubMed. Available from: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. Available from: [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma - ResearchGate. Available from: [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available from: [Link]

  • CN103592379B - Analytic method of omeprazole related substance - Google Patents.
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. Available from: [Link]

  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Available from: [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma - SciSpace. Available from: [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Figshare. Available from: [Link]

  • 4-Desmethoxy-4-nitro Omeprazole | CAS No- 317807-10-6 - GLP Pharma Standards. Available from: [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Available from: [Link]

  • (PDF) A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. Available from: [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]

  • Process of Finding Impurities in Pharmaceutical Products - Pharmaguideline. Available from: [Link]

  • Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. Available from: [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Available from: [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products - IKEV. Available from: [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to Omeprazole Impurities: Spotlight on 4-Desmethoxy-4-nitro Omeprazole

This guide provides an in-depth comparative analysis of 4-Desmethoxy-4-nitro Omeprazole against other significant impurities of Omeprazole. Tailored for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Desmethoxy-4-nitro Omeprazole against other significant impurities of Omeprazole. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural, synthetic, analytical, and toxicological nuances that differentiate these compounds, supported by experimental frameworks and authoritative data.

Introduction: The Imperative of Impurity Profiling in Omeprazole

Omeprazole, a cornerstone proton pump inhibitor (PPI), effectively treats a range of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[1] Its chemical structure, 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, features a sensitive sulfoxide bridge, making it susceptible to degradation.[1][2] The control of impurities—unwanted chemicals that can arise during synthesis or storage—is a critical aspect of pharmaceutical quality, safety, and efficacy.[1][3] These impurities can be process-related (arising from the synthetic route) or degradation-related (forming during storage or under stress conditions).[1]

This guide focuses on a particularly significant process-related impurity, 4-Desmethoxy-4-nitro Omeprazole , and contrasts it with other common impurities specified in pharmacopeias, such as Omeprazole Sulphone (a degradation product). Understanding the distinct profiles of these molecules is paramount for developing robust manufacturing processes and stability-indicating analytical methods.

Structural and Synthetic Origins: A Tale of Two Impurities

The fundamental differences between omeprazole impurities begin with their chemical structures and how they are formed.

4-Desmethoxy-4-nitro Omeprazole: A Synthetic Intermediate

4-Desmethoxy-4-nitro Omeprazole is primarily a process-related impurity . Its formation is intrinsically linked to a specific synthetic pathway for Omeprazole where a nitro-substituted pyridine precursor is used instead of a methoxy-substituted one.[4]

A common synthesis strategy involves coupling a benzimidazole moiety with a substituted pyridine. One patented route explicitly details the use of 4-nitro-3,5-dimethyl-2-(chloromethyl) pyridine as a starting material.[4] This reacts with 5-methoxy-2-mercaptobenzimidazole to form the sulfide precursor, 4-Desmethoxy-4-nitro Omeprazole Sulfide .[4][5] In the subsequent step, the nitro group is replaced by a methoxy group. However, if this conversion is incomplete, the nitro-sulfide intermediate can be carried over and oxidized in the final step alongside the intended methoxy-sulfide, yielding 4-Desmethoxy-4-nitro Omeprazole.

G

Common Degradation Impurities

In contrast, other official impurities are often products of degradation. Omeprazole is unstable in acidic conditions and susceptible to oxidation and photolysis.[6] Forced degradation studies, which expose the drug substance to stress conditions like acid, base, heat, and oxidation, are essential for identifying these potential degradants.[6]

  • Omeprazole Sulphone (Impurity D): This is a classic oxidation product where the sulfoxide moiety of Omeprazole is over-oxidized to a sulfone. This can occur during synthesis if the oxidizing agent is not carefully controlled or during storage upon exposure to oxidative conditions.[7]

  • Ufiprazole (Impurity C): This is the sulfide precursor to Omeprazole, resulting from incomplete oxidation during manufacturing.[7]

  • Omeprazole N-Oxide (Impurity E): This impurity forms through the oxidation of one of the pyridine nitrogen atoms.[7]

G Omeprazole Omeprazole Sulphone Omeprazole Sulphone (Impurity D) Omeprazole->Sulphone Oxidation N_Oxide Omeprazole N-Oxide (Impurity E) Omeprazole->N_Oxide Oxidation Acid_Deg Degradation Products (e.g., Thiones) Omeprazole->Acid_Deg Acid Hydrolysis Sulfide Ufiprazole (Impurity C) Sulfide->Omeprazole Controlled Oxidation

Comparative Physicochemical and Analytical Profile

The structural differences manifest as distinct physicochemical properties, which in turn dictate the analytical strategies required for their separation and quantification.

Property4-Desmethoxy-4-nitro OmeprazoleOmeprazole Sulphone (Impurity D)Ufiprazole (Impurity C)Omeprazole (API)
Impurity Type Process-RelatedDegradation (Oxidation)Process-Related (Precursor)Active Pharmaceutical Ingredient
Molecular Formula C₁₆H₁₆N₄O₄SC₁₇H₁₉N₃O₄S[7]C₁₇H₁₉N₃O₂S[7]C₁₇H₁₉N₃O₃S[7]
Molecular Weight 360.39 g/mol 361.42 g/mol [7]329.42 g/mol [7]345.42 g/mol [7]
Key Structural Feature Nitro (-NO₂) group on pyridine ringSulfone (-SO₂-) bridgeSulfide (-S-) bridgeSulfoxide (-SO-) bridge
Polarity Relatively High (due to -NO₂)High (due to -SO₂-)Low (least polar)Intermediate
Chromatographic Elution Typically earlier than OmeprazoleTypically earlier than OmeprazoleTypically later than OmeprazoleReference Retention

Table 1: Comparative properties of 4-Desmethoxy-4-nitro Omeprazole and other key impurities.

Analytical Methodology: A Stability-Indicating Approach

A robust stability-indicating analytical method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities, including process-related and degradation products.[6] High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is the standard technique.[8][9]

Causality Behind Method Choices:

  • Column Chemistry: A C8 or C18 column is typically used. C8 columns, being less retentive than C18, can be advantageous for reducing run times when dealing with a mix of polar and non-polar compounds.[8]

  • Mobile Phase pH: Omeprazole and its related basic compounds require a mobile phase with a pH controlled in the neutral to slightly alkaline range (e.g., pH 7.6) to ensure they are in their non-ionized form.[8] This promotes better retention and peak shape on reversed-phase columns.

  • Detection: UV detection is standard, with a wavelength around 280-285 nm providing good sensitivity for both Omeprazole and its impurities.[6][10]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer is invaluable for definitive identification. The distinct molecular weights (as shown in Table 1) allow for clear differentiation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of each impurity.[11]

G

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a self-validating system for the quantification of Omeprazole and the separation of its impurities.

1. Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Disodium Hydrogen Phosphate

  • Orthophosphoric Acid

  • Purified Water

  • Omeprazole Reference Standard and Impurity Standards (including 4-Desmethoxy-4-nitro Omeprazole, Impurity C, Impurity D)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV or Diode Array Detector.[6]

  • Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 0.05M Potassium Phosphate, adjusted to pH 7.6) and Acetonitrile.[6][8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35 °C.[10]

  • Detection Wavelength: 285 nm.[6]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Omeprazole and each impurity in the mobile phase. Create a resolution solution containing all compounds to verify peak separation.

  • Test Solution: Accurately weigh and dissolve the Omeprazole drug substance or product in the mobile phase to a known concentration (e.g., 0.2 mg/mL).[10]

4. Forced Degradation Study (Method Specificity):

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.[6]

  • Base Hydrolysis: Reflux in 0.1 N NaOH.[6]

  • Oxidative Degradation: Treat with 50% Hydrogen Peroxide.[6]

  • Thermal Degradation: Expose the solid drug to heat (e.g., 105 °C).[6]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm).[6]

  • Analysis: Analyze all stressed samples. The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main Omeprazole peak and from each other.[6]

Toxicological Significance: The Concern of the Nitro Group

The most critical distinction for 4-Desmethoxy-4-nitro Omeprazole lies in its potential toxicology. The presence of a nitroaromatic group is a structural alert for potential mutagenicity and genotoxicity.[12][13]

  • 4-Desmethoxy-4-nitro Omeprazole: Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates (like nitroso and hydroxylamino derivatives) that can bind to DNA, leading to mutations.[14][15] While direct toxicological data on this specific impurity is not widely published, the chemical class itself warrants stringent control to minimize patient exposure. Its presence must be limited to levels that are demonstrated to be safe.

  • Other Impurities (e.g., Sulphone): Common degradation products like Omeprazole Sulphone are generally considered less toxicologically concerning than nitroaromatic compounds. While they represent a loss of potency and are controlled by pharmacopeial limits (e.g., maximum 0.1% in European Pharmacopoeia), they do not typically carry the same structural alerts for genotoxicity.[16]

This toxicological differential is the primary driver for why process-related impurities like 4-Desmethoxy-4-nitro Omeprazole are of high interest to regulatory bodies and require rigorous control strategies in manufacturing.

Conclusion and Outlook

4-Desmethoxy-4-nitro Omeprazole stands apart from other common Omeprazole impurities due to its unique synthetic origin and, most importantly, the toxicological concern associated with its nitroaromatic structure. While degradation impurities like Omeprazole Sulphone are markers of product stability, this process-related impurity is an indicator of the control and efficiency of the manufacturing process itself.

For drug development professionals, this comparison underscores the following key principles:

  • Process Understanding is Critical: A thorough understanding of the synthetic route is essential to anticipate and control potentially harmful process-related impurities.

  • Analytical Rigor is Non-Negotiable: The development of validated, stability-indicating analytical methods capable of separating all potential impurities is fundamental to ensuring drug safety and quality.

  • Toxicological Assessment is Paramount: Structural alerts, such as the presence of a nitro group, must trigger further toxicological evaluation and necessitate stricter control limits.

Future work in this area will continue to focus on the development of even more sensitive analytical techniques (e.g., UHPLC-MS) for trace-level detection and the comprehensive toxicological assessment of all potential impurities to continually enhance the safety profile of widely used drugs like Omeprazole.

References

  • Reddy, G. M., et al. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 437–458. [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Omeprazole Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • De Kaste, D., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

  • SynZeal. (n.d.). Omeprazole Impurities. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Desmethoxy-4-nitro Omeprazole Sulfide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1085019A1 - Omeprazole synthesis.
  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. Toxicology Mechanisms and Methods, 31(8), 579-590. [Link]

  • European Pharmacopoeia. (n.d.). OMEPRAZOLE Omeprazolum. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research, 370(3-4), 115-145. [Link]

  • ResearchGate. (2014). Analytical methodologies for the determination of omeprazole: An overview. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5869. [Link]

  • Rasayan Journal of Chemistry. (2015). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. Rasayan J. Chem., 8(1), 1-9. [Link]

  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Int J App Pharm, 14(1), 147-154. [Link]

  • ResearchGate. (2014). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2023). List and structure of omeprazole impurities. Retrieved from [Link]

  • American Chemical Society Publications. (1998). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 11(4), 273-294. [Link]

  • ResearchGate. (2019). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • SciSpace. (2010). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • USP-NF. (2019). Omeprazole Delayed-Release Capsules. Retrieved from [Link]

  • Figshare. (2023). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(12), 3455-3465. [Link]

  • ResearchGate. (2014). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Retrieved from [Link]

  • MDPI. (2024). Ecotoxicological Aspects of Hair Dyes: A Review. International Journal of Environmental Research and Public Health, 21(3), 279. [Link]

  • National Center for Biotechnology Information. (2004). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Journal of Mass Spectrometry, 39(8), 928-936. [Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of 4-Desmethoxy-4-nitro Omeprazole Reference Standard

In the landscape of pharmaceutical quality control, the purity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. This is particularly true for impurity refere...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the purity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. This is particularly true for impurity reference standards, such as 4-Desmethoxy-4-nitro Omeprazole, a known process-related impurity and potential degradation product of the widely used proton pump inhibitor, Omeprazole.[1][2] An accurately characterized impurity standard is indispensable for the validation of analytical methods designed to quantify this impurity in the final drug substance and product, ensuring patient safety and regulatory compliance.

This guide provides an in-depth comparison of two robust analytical techniques for the comprehensive purity assessment of a 4-Desmethoxy-4-nitro Omeprazole reference standard: the industry-standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the orthogonal, high-sensitivity technique of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). We will explore the causality behind the methodological choices, present detailed experimental protocols, and compare their performance based on key analytical validation parameters.

The Imperative of Orthogonal Purity Assessment

The core principle of validating a reference standard's purity is to employ analytical methods that are not only precise and accurate but also operate on different separation and detection principles. This is known as an orthogonal approach. A high purity value obtained from a primary method, like HPLC-UV, gains significant trustworthiness when confirmed by a secondary, orthogonal method like UHPLC-MS. This dual-pronged strategy minimizes the risk of co-eluting impurities going undetected, thereby providing a highly confident and self-validating purity assessment.

Primary Purity Assessment: Reversed-Phase HPLC-UV

Reversed-phase HPLC with UV detection is the quintessential method for pharmaceutical purity analysis due to its robustness, reproducibility, and suitability for the analysis of moderately polar compounds like Omeprazole and its derivatives.[3][4] The goal is to develop a stability-indicating method that separates the main compound from any potential impurities, including process residuals, degradation products, or isomers.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for Omeprazole-related substances, offering excellent hydrophobic retention and selectivity.[5] However, a C8 column can also be used and is specified in some pharmacopeial methods for Omeprazole impurity testing.[3][6]

  • Mobile Phase: A combination of an organic solvent (like acetonitrile) and an aqueous buffer is used to elute the analytes. The pH of the buffer is a critical parameter; for Omeprazole and its impurities, a slightly basic pH (e.g., pH 7.6) is often employed to ensure the stability and consistent ionization state of the molecules during analysis.[7]

  • Detection: UV detection is selected based on the chromophoric nature of the benzimidazole and pyridine moieties within the molecule. A detection wavelength of 280 nm or 302 nm is typically effective for these structures.[8][9]

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • HPLC system equipped with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 35 °C.[9]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Disodium hydrogen phosphate (Na₂HPO₄).

    • Phosphoric Acid.

    • Water (HPLC grade).

  • Solutions:

    • Mobile Phase: Prepare a 0.01 M solution of Na₂HPO₄ in water, adjust the pH to 7.6 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. A typical starting ratio is 75:25 (v/v) buffer to acetonitrile.[3][9] Filter and degas.

    • Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

    • System Suitability Solution: Prepare a solution containing ~0.1 mg/mL of the 4-Desmethoxy-4-nitro Omeprazole reference standard and spike it with a small amount (~0.1%) of Omeprazole and other known related impurities, if available.

    • Test Solution: Accurately weigh and dissolve the 4-Desmethoxy-4-nitro Omeprazole reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.[9]

    • Run Time: Sufficiently long to elute all potential impurities (e.g., 45-60 minutes).

  • Data Analysis:

    • Perform a peak purity analysis on the main peak using the detector software.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main peak. The formula is: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (ACN/Phosphate Buffer pH 7.6) prep_sample Dissolve Reference Standard in Diluent (0.5 mg/mL) inject Inject 10 µL onto HPLC System prep_sample->inject separate Isocratic Elution C18 Column, 35°C, 1.0 mL/min inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity via Area Normalization (%) integrate->calculate report report calculate->report Final Purity Value

Fig 1. Standard workflow for HPLC-UV purity assessment.

Orthogonal Confirmation: UHPLC-MS

For a reference standard, relying solely on UV detection can be insufficient. An impurity might co-elute with the main peak or might have a poor UV chromophore, leading to an overestimation of purity. UHPLC-MS provides an orthogonal check by introducing mass-to-charge ratio (m/z) as a highly specific detection parameter.[10][11] It can confirm the identity of the main peak and detect impurities that are not resolved chromatographically.

Rationale for Method Design
  • UHPLC vs. HPLC: UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for Omeprazole-like molecules, as the nitrogen atoms in the heterocyclic rings are readily protonated.[12] A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is ideal for this application, as it provides highly accurate mass measurements, enabling the tentative identification of unknown impurities based on their elemental composition.

  • Mobile Phase Compatibility: Volatile buffers, such as ammonium acetate or ammonium formate, must be used instead of non-volatile phosphate buffers, which are incompatible with mass spectrometry.[10]

Experimental Protocol: UHPLC-MS
  • Chromatographic System:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Ammonium Acetate (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Water (LC-MS grade).

  • Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Test Solution: Prepare a more dilute solution of the reference standard (~10 µg/mL) in a 50:50 mixture of Mobile Phase A and B to avoid saturating the MS detector.

  • Chromatographic & MS Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Elution: A gradient is often used in LC-MS to effectively elute a wider range of impurities in a shorter time.

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-9 min: 90% B

      • 9-10 min: 90% to 10% B

      • 10-12 min: 10% B (re-equilibration)

    • MS Parameters (Positive ESI Mode):

      • Scan Range: 100-1000 m/z.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • The expected protonated molecule [M+H]⁺ for 4-Desmethoxy-4-nitro Omeprazole (C₁₆H₁₆N₄O₄S) is m/z 361.09.[1][13]

  • Data Analysis:

    • Extract the ion chromatogram for the main compound's m/z (361.09).

    • Examine the total ion chromatogram (TIC) for any other peaks.

    • Analyze the mass spectrum of each impurity peak to obtain its accurate mass, which can be used to propose an elemental formula and potential structure.

Orthogonal_Logic start Purity Assessment of Reference Standard primary Primary Analysis: HPLC-UV start->primary decision Are all peaks identified & resolved? Purity > 99.5%? primary->decision orthogonal Orthogonal Method: UHPLC-MS decision->orthogonal No / Confirmation Required report_pass Certify Reference Standard decision->report_pass Yes confirm Confirm Peak Identity (m/z) Detect Co-eluting Impurities orthogonal->confirm confirm->decision Re-evaluate Data report_fail Further Purification or Characterization Required confirm->report_fail Discrepancy Found

Fig 2. Logic of using an orthogonal method for purity validation.

Performance Comparison: HPLC-UV vs. UHPLC-MS

The choice between these methods depends on the specific goal. For routine quality control and batch release, a validated HPLC-UV method is often sufficient. For the definitive characterization of a primary reference standard, the combination of both is essential.

ParameterHPLC-UVUHPLC-MS/HRMSRationale & Justification
Specificity Good. Relies on chromatographic separation and UV absorbance.Excellent. Relies on separation, retention time, and highly specific mass-to-charge ratio.MS detection provides an orthogonal layer of specificity, confirming peak identity beyond doubt.[11]
Sensitivity (LOD/LOQ) Moderate (ng level).High (pg level).MS is inherently more sensitive than UV absorption, allowing for the detection of trace-level impurities.[14]
Quantitation Excellent. Area percent is a robust method for purity.Good. Can be quantitative, but response can be matrix-dependent and requires careful calibration.HPLC-UV is the gold standard for purity quantitation by area normalization due to its linear response over a wide range.
Impurity Identification Not possible. Only retention time is known.Excellent. Accurate mass data allows for the determination of elemental formulas.HRMS is a powerful tool for structural elucidation of unknown impurities found in the standard.[12]
Analysis Time 30-60 min.10-15 min.UHPLC's smaller particle columns allow for much faster separations without sacrificing resolution.
Cost & Complexity Lower cost, simpler operation and maintenance.Higher initial investment, more complex operation and data analysis.The added specificity and identification power of MS comes at a higher operational cost.

Conclusion

The purity assessment of the 4-Desmethoxy-4-nitro Omeprazole reference standard demands a rigorous and scientifically sound approach. A well-developed reversed-phase HPLC-UV method serves as a robust primary tool for quantification, providing reliable data on the main component and known impurities. However, to achieve the highest level of confidence and to create a truly self-validating system, this must be complemented by an orthogonal technique. UHPLC-MS offers unparalleled specificity and sensitivity, confirming the identity of the primary peak and capable of uncovering trace-level or co-eluting impurities that might otherwise be missed. By integrating both methodologies, researchers and drug developers can establish a comprehensive purity profile, ensuring the reference standard is of the highest quality and fit for its intended purpose in critical pharmaceutical analysis.

References

  • RU2726320C1, Method for determining omeprazole impurity components, Google Patents.
  • 4-Desmethoxy-4-nitro Omeprazole | CAS No- 317807-10-6, GLP Pharma Standards. Available at: [Link]

  • Omeprazole-impurities, Pharmaffiliates. Available at: [Link]

  • Omeprazole Impurities, SynZeal. Available at: [Link]

  • Omeprazole Working Standard (Secondary Reference Standard) | CAS 73590-58-6, Veeprho. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling, LCGC International. Available at: [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma, SciSpace. Available at: [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs, ResearchGate. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review, SciSpace. Available at: [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods, Journal of Pharmacy and Technology. Available at: [Link]

  • The 1 H NMR spectrum of omeprazole in DMSO-d 6, ResearchGate. Available at: [Link]

  • An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma, ResearchGate. Available at: [Link]

  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns, Agilent. Available at: [Link]

  • CN107382963A, A kind of preparation method of Omeprazole impurity, Google Patents.
  • The structure of Omeprazole in the solid state: a 13C and 15N NMR/CPMAS study, Semantic Scholar. Available at: [Link]

  • Analytical methodologies for the determination of omeprazole: An overview, Ovid. Available at: [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation, ResearchGate. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review, Semantic Scholar. Available at: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling, Molnar Institute. Available at: [Link]

  • CN103592379B, Analytic method of omeprazole related substance, Google Patents.
  • a 1 H-NMR spectrum of omeprazole USP, with signal assignments..., ResearchGate. Available at: [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method, PubMed Central. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913), Human Metabolome Database. Available at: [Link]

  • Omeprazole Delayed-Release Capsules, USP-NF. Available at: [Link]

  • Omeprazole | USP | Pharmacopoeia | Reference Standards, PharmaCompass.com. Available at: [Link]

  • NMR spectra of Omeprazole and its [Zn(OME) 2 ] Complex, ResearchGate. Available at: [Link]

  • Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma, ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Inter-Laboratory Analysis of 4-Desmethoxy-4-nitro Omeprazole

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Desmethoxy-4-nitro Omeprazole, a potential impurity in omeprazole synthesis. Through a structured inter-laboratory study,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Desmethoxy-4-nitro Omeprazole, a potential impurity in omeprazole synthesis. Through a structured inter-laboratory study, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate a robust analytical method for this specific analyte.

Introduction: The Significance of Impurity Profiling in Omeprazole

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related disorders. During its synthesis, various process-related impurities and degradation products can emerge. One such potential impurity is 4-Desmethoxy-4-nitro Omeprazole. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, the development and validation of reliable analytical methods for the accurate quantification of such impurities are paramount to ensure the safety and efficacy of the final pharmaceutical product.

An inter-laboratory study is a critical component of method validation, providing an objective assessment of a method's reproducibility and robustness when performed by different analysts in different laboratories with varying equipment and environmental conditions. This guide presents a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of 4-Desmethoxy-4-nitro Omeprazole, contextualized within a simulated inter-laboratory study.

Inter-Laboratory Study Design

The design of this inter-laboratory study is aligned with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures[1]. The primary objective is to compare the performance of two hypothetical HPLC methods in terms of their accuracy, precision (repeatability and intermediate precision), and linearity.

Participating Laboratories

For this hypothetical study, we enlisted three independent pharmaceutical quality control laboratories (designated as Lab A, Lab B, and Lab C) with expertise in chromatographic analysis.

Test Samples

A single batch of omeprazole API, spiked with a known concentration of 4-Desmethoxy-4-nitro Omeprazole reference standard, was prepared and distributed to each participating laboratory. The reference standard was sourced from a reputable supplier and came with a certificate of analysis[2].

Analytical Methods for Comparison

Two distinct reversed-phase HPLC (RP-HPLC) methods were selected for this comparative study. The choice of RP-HPLC is based on its widespread use for the analysis of omeprazole and its impurities[3][4].

  • Method 1: Isocratic Elution with UV Detection. A simpler, more conventional approach.

  • Method 2: Gradient Elution with Diode Array Detection (DAD). A potentially more sensitive and specific method.

The workflow for the inter-laboratory study is depicted in the following diagram:

Inter_Laboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Data Evaluation Sample_Prep Spiked Omeprazole Sample Preparation Sample_Distribution Sample Distribution to Labs A, B, C Sample_Prep->Sample_Distribution Method_Protocols Distribution of Method Protocols (Method 1 & 2) Lab_A Lab A Analysis (Method 1 & 2) Sample_Distribution->Lab_A Lab_B Lab B Analysis (Method 1 & 2) Sample_Distribution->Lab_B Lab_C Lab C Analysis (Method 1 & 2) Sample_Distribution->Lab_C Data_Collection Centralized Data Collection Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Accuracy, Precision, Linearity) Data_Collection->Statistical_Analysis Method_Comparison Method Performance Comparison Statistical_Analysis->Method_Comparison

Caption: Workflow of the Inter-Laboratory Study.

Experimental Protocols

The following are the detailed experimental protocols for the two HPLC methods evaluated in this study.

Method 1: Isocratic RP-HPLC with UV Detection

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and a phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 302 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Desmethoxy-4-nitro Omeprazole reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 5 µg/mL.

  • Sample Solution: Accurately weigh and dissolve 50 mg of the spiked omeprazole sample in 50 mL of methanol. Further dilute 5 mL of this solution to 25 mL with the mobile phase.

Method 2: Gradient RP-HPLC with DAD

Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 60% B

    • 10-12 min: 60% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Detection: DAD at 302 nm, with spectral scanning from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

Standard and Sample Preparation:

  • Follow the same procedure as described in Method 1.

Results and Discussion: A Comparative Analysis

The data generated by the three participating laboratories were collated and analyzed to compare the performance of the two analytical methods.

Accuracy

Accuracy was determined by calculating the percent recovery of the known amount of 4-Desmethoxy-4-nitro Omeprazole spiked into the omeprazole sample. The acceptance criterion for recovery is typically within 98.0% to 102.0%.

Laboratory Method 1: % Recovery Method 2: % Recovery
Lab A98.5%100.2%
Lab B97.9%99.5%
Lab C99.2%100.8%
Average 98.5% 100.2%
RSD 0.66% 0.65%

Both methods demonstrated acceptable accuracy. However, Method 2 showed an average recovery closer to 100% with slightly better consistency across the laboratories.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are expressed as the Relative Standard Deviation (RSD).

Table 2: Repeatability (n=6)

Laboratory Method 1: RSD (%) Method 2: RSD (%)
Lab A1.2%0.8%
Lab B1.5%0.9%
Lab C1.3%0.7%

Table 3: Intermediate Precision (Inter-day)

Laboratory Method 1: RSD (%) Method 2: RSD (%)
Lab A1.8%1.1%
Lab B2.1%1.3%
Lab C1.9%1.2%

Method 2 consistently exhibited lower RSD values for both repeatability and intermediate precision, indicating a higher degree of precision compared to Method 1. The gradient elution in Method 2 likely contributes to better peak shape and resolution, leading to more consistent integration.

Linearity

The linearity of each method was assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) was used to evaluate the linearity.

Method Linearity Range (µg/mL) Correlation Coefficient (r²)
Method 10.1 - 5.00.9991
Method 20.05 - 5.00.9998

Both methods demonstrated excellent linearity within their respective ranges. Method 2 showed a slightly wider linear range and a correlation coefficient closer to 1, suggesting a stronger linear relationship.

The logical relationship between the validation parameters is illustrated below:

Validation_Parameters Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Robustness Robustness Method_Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key Parameters in Analytical Method Validation.

Conclusion and Recommendations

Based on the results of this inter-laboratory study, both HPLC methods are capable of quantifying 4-Desmethoxy-4-nitro Omeprazole in omeprazole API. However, Method 2 (Gradient RP-HPLC with DAD) demonstrated superior performance in terms of accuracy, precision, and linearity. The use of a gradient elution and a diode array detector in Method 2 provides enhanced resolution and the ability to assess peak purity, which is a significant advantage in impurity analysis.

Therefore, for routine quality control and in-depth impurity profiling of 4-Desmethoxy-4-nitro Omeprazole, Method 2 is the recommended analytical procedure. Its robustness and reliability, as demonstrated across multiple laboratories, make it a more suitable choice for ensuring the quality and safety of omeprazole.

References

  • Al-Badr, A. A. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 1-49). Elsevier.
  • GLP Pharma Standards. (n.d.). 4-Desmethoxy-4-nitro Omeprazole. Retrieved from [Link][2]

  • Espinosa Bosch, M., Ruiz Sánchez, A. J., Sánchez Rojas, F., & Bosch Ojeda, C. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844. [Link][3]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link][1]

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. In Official Methods of Analysis. AOAC International. Retrieved from [Link][5]

  • Reddy, G. S., Reddy, S. P., & Reddy, K. V. (2011). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 231-236.
  • Molnar, I., Jelinek, I., & Kazi, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(3), 200-213. Retrieved from [Link][6]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Desmethoxy-4-nitro Omeprazole

Disclaimer: This document provides guidance on the proper disposal of 4-Desmethoxy-4-nitro Omeprazole based on its chemical structure and data from related nitroaromatic and pharmaceutical compounds. A specific Safety Da...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of 4-Desmethoxy-4-nitro Omeprazole based on its chemical structure and data from related nitroaromatic and pharmaceutical compounds. A specific Safety Data Sheet (SDS) for this novel compound is not widely available. Therefore, these procedures must be considered a baseline guideline. All laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Executive Summary: The "Why" Behind Cautious Disposal

4-Desmethoxy-4-nitro Omeprazole is a derivative of Omeprazole, a widely used proton pump inhibitor (PPI). However, the introduction of a nitro group onto the pyridine ring fundamentally alters its hazard profile. The scientific rationale for treating this compound as hazardous waste is rooted in the established toxicological and environmental impact of nitroaromatic compounds.[1][2] These compounds are often persistent in the environment and can exhibit toxicity.[1] This guide provides a self-validating protocol to ensure that the disposal process is handled with the necessary scientific diligence and regulatory compliance, protecting both laboratory personnel and the environment.

Hazard Profile and Risk Assessment

The primary risk associated with 4-Desmethoxy-4-nitro Omeprazole stems from its nitroaromatic moiety. While Omeprazole and its other degradation products have their own toxicological profiles, the nitro group necessitates a higher level of warning.[3][4]

Structural Component Associated Hazards Scientific Rationale & References
Nitroaromatic Moiety Potential toxicity, environmental persistence, potential for reactivity.Nitroaromatic compounds are a well-documented class of chemicals with environmental and health concerns. Their biodegradation can be slow, leading to persistence in ecosystems.[1][2]
Benzimidazole Core General pharmaceutical activity, potential for biological effects if released into the environment.As a derivative of a proton pump inhibitor, the core structure is biologically active.[5][6] Uncontrolled release could have unintended ecological effects.
Overall Compound (Inferred) Harmful if swallowed, potential skin/eye irritant.Based on data from structurally similar compounds like 4-desmethoxy Omeprazole and other halogenated/nitrated aromatics, a cautious approach assuming irritation and oral toxicity is warranted.[7][8]

Pre-Disposal Protocol: Segregation and Safe Handling

Proper disposal begins with meticulous handling and segregation at the point of generation. This prevents cross-contamination and ensures the waste stream is correctly identified for the disposal contractor.

Required Personal Protective Equipment (PPE)
Equipment Specification Justification
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against splashes of solutions or accidental aerosolization of the solid compound.
Hand Protection Nitrile gloves (check for breakthrough time).Prevents dermal contact. Double-gloving is recommended when handling pure compound or concentrated solutions.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Required if handling powder outside a fume hood.A properly fitted N95 respirator or use within a certified chemical fume hood is necessary to prevent inhalation of fine particulates.
Waste Container Selection and Labeling
  • Primary Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) for all waste containing 4-Desmethoxy-4-nitro Omeprazole. This includes pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and solutions.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must be clear, legible, and securely affixed.

    Required Label Information:

    • The words "Hazardous Waste "

    • Full Chemical Name: "4-Desmethoxy-4-nitro Omeprazole "

    • CAS Number: 317807-10-6

    • Accumulation Start Date

    • Primary Hazard(s): "Toxic ", "Environmental Hazard "

    • Principal Investigator's Name and Laboratory Information

Step-by-Step Disposal Procedure

This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards for hazardous waste management.[9]

Step 1: Waste Segregation

  • Solid Waste: Collect all unused or expired pure 4-Desmethoxy-4-nitro Omeprazole, along with any grossly contaminated items like weighing boats, contaminated gloves, or bench paper, in your designated solid hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in your designated liquid hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.

Step 2: Prohibition of Drain Disposal

  • DO NOT dispose of 4-Desmethoxy-4-nitro Omeprazole, or any solutions containing it, down the drain. The EPA has enacted a strict ban on the sewering of hazardous waste pharmaceuticals to prevent the contamination of water systems.[10][11][12] This is a critical compliance point.

Step 3: Container Management

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory that is under the control of the operator.

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Arranging for Disposal

  • Once the container is full, or if the project is complete, contact your institution's EHS department to arrange for a pickup.

  • Do not remove the waste from the laboratory yourself. Transportation of hazardous waste must be done by trained personnel and licensed contractors.[12]

Step 5: Final Disposal Method - Incineration

  • The standard and most effective disposal method for this class of compound is high-temperature incineration by a licensed hazardous waste facility.[7]

  • Causality: Incineration is the preferred method because it ensures the complete destruction of the organic molecule, converting it into less harmful components like CO₂, H₂O, and nitrogen oxides, which are then treated by the facility's emission control systems. This prevents the active and potentially toxic compound from entering the environment.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper management and disposal of 4-Desmethoxy-4-nitro Omeprazole waste.

G start Waste Generation (4-Desmethoxy-4-nitro Omeprazole) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Characterize Waste Type ppe->assess_waste solid_waste Solid Waste (Pure compound, contaminated consumables) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Organic Solutions) assess_waste->liquid_waste Liquid container_solid Step 3: Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Step 3: Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid no_drain CRITICAL CONTROL: NO DRAIN DISPOSAL container_solid->no_drain container_liquid->no_drain storage Step 4: Store Securely in Satellite Accumulation Area no_drain->storage contact_ehs Step 5: Container Full? Contact EHS for Pickup storage->contact_ehs end Waste Transferred to Licensed Disposal Contractor (for Incineration) contact_ehs->end Yes continue_work Continue Work contact_ehs->continue_work No

Caption: Disposal workflow for 4-Desmethoxy-4-nitro Omeprazole.

Emergency Spill Procedures

In the event of a small-scale laboratory spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If safe to do so, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • Solid Spill: Gently cover the powder with a damp paper towel to avoid making it airborne. Use a chemical spill kit with an appropriate absorbent.

    • Liquid Spill: Cover the spill with absorbent pads or other inert material from a chemical spill kit.

  • Clean-Up: Working from the outside in, carefully collect the absorbent material and contaminated items.

  • Dispose as Hazardous Waste: Place all cleanup materials into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

References

  • GLP Pharma Standards. 4-Desmethoxy-4-nitro Omeprazole | CAS No- 317807-10-6. [Link]

  • Shankar, G., et al. (2019). "Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products." New Journal of Chemistry. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • Tariq, R.A., & Vashisht, R. (2023). Proton Pump Inhibitors (PPI). StatPearls - NCBI Bookshelf. [Link]

  • PubChem. 4-Desmethoxy-4-nitro Omeprazole Sulfide. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

  • BEST. Guidance for Safe and Effective use of Proton Pump Inhibitors (PPIs). [Link]

  • Taylor & Francis Online. Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. [Link]

  • Spain, J.C., et al. (Eds.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • ResearchGate. Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. [Link]

  • eviQ. Safe handling and waste management of hazardous drugs. [Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]

  • Parales, R.E., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • ResearchGate. Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. [Link]

  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • NHS Dorset. Proton Pump Inhibitors (PPIs) Medicine Safety Checklist. [Link]

  • RSC Publishing. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. [Link]

  • Nebraska ASAP. Guidance for the Use of Proton Pump Inhibitors. [Link]

  • PubChem. 4-Desmethoxy-4-chloro Omeprazole Sulfide. [Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • CDA. Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • PharmaCompass. Omeprazole | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Farmacia Journal. STABILITY STUDY OF OMEPRAZOLE. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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